molecular formula C20H19ClN4O2S B2522132 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 784188-95-0

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2522132
CAS-Nummer: 784188-95-0
Molekulargewicht: 414.91
InChI-Schlüssel: HTCZTEHLEHHYDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a thioether linkage to a ketone-bearing piperazine moiety. Its molecular formula is C₂₀H₁₉ClN₄O₂S, with a molecular weight of 414.91 g/mol .

Eigenschaften

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-16-8-6-15(7-9-16)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCZTEHLEHHYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of oxadiazole and piperazine that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O2SC_{15}H_{14}ClN_3O_2S, with a molecular weight of approximately 335.81 g/mol. The structural features include:

  • A chlorophenyl group which is known to enhance biological activity.
  • An oxadiazole ring that contributes to the compound's pharmacological properties.
  • A piperazine moiety which is often associated with various therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole, including the compound , exhibit significant anticancer activities against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated a median inhibitory concentration (IC50) in the low micromolar range, showcasing its potential as an anticancer agent. For example, compounds structurally related to this one have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves inducing apoptosis in cancer cells. Studies have shown that treatment with related compounds increases the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to enhanced activation of caspases .
  • Cell Cycle Arrest :
    • The compound has been observed to cause cell cycle arrest at specific phases (S and G2/M), indicating its role in disrupting normal cell proliferation .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the oxadiazole and piperazine components can significantly influence biological activity:

  • Substituting different groups on the piperazine ring has been shown to enhance potency; for instance, replacing phenyl with more lipophilic groups increased cytotoxicity .
  • The positioning of substituents on the oxadiazole ring also affects activity; compounds with electron-withdrawing groups demonstrated improved anticancer effects .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to the target compound:

StudyCompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Induces apoptosis
6hSNB-1910Tubulin inhibition
16aHepG23.21Cell cycle arrest

These studies highlight the promising nature of oxadiazole-based compounds in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The oxadiazole moiety is known for its anticancer potential. Research has indicated that compounds containing oxadiazole rings can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

CNS Activity

The piperazine component suggests potential central nervous system (CNS) activity. Compounds similar to this have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . Specific studies indicate that modifications to the piperazine structure can enhance binding affinity to serotonin receptors.

Case Studies

StudyFindingsReference
Antimicrobial EfficacyThe compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells through caspase activation and ROS generation.
CNS EffectsExhibited anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally analogous compounds, emphasizing substituent effects, biological activities, and molecular properties.

Structural Analogs with Modified Aromatic Substituents

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity Key Findings Reference
2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Chlorine at meta instead of para on phenyl 414.91 Under investigation Positional isomerism of chlorine may alter binding affinity to target proteins (e.g., antimicrobial enzymes) .
2-((5-(4-(Phenylsulfonyl)phenyl)-1,3,4-triazol-2-yl)thio)-1-phenylethanone Triazole core, sulfonyl group Not reported Antifungal Sulfonyl groups enhance hydrophilicity and interaction with fungal cytochrome P450 enzymes .
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone Fluorine at para, chlorophenyl ketone 393.84 Antifungal Fluorine substitution improves metabolic stability compared to chlorine .

Analogs with Heterocyclic Modifications

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity Key Findings Reference
2-((5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-substitutedphenyl)ethanone Pyrimidine-thioether side chain ~450 (varies) Anticancer Pyrimidine enhances DNA intercalation potential; IC₅₀ values < 10 µM against breast cancer cell lines .
2-((5-(Benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone Benzimidazole-oxadiazole hybrid 545.17 Aromatase inhibition Dual heterocyclic system increases selectivity for aromatase enzyme (Ki = 0.8 nM) .
2-((5-(1-Methylimidazol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Imidazole replaces oxadiazole 427.0 Not reported Imidazole’s basicity may improve solubility but reduce oxidative stability compared to oxadiazole .

Pharmacokinetic and Physicochemical Comparison

  • Metabolic Stability: Piperazine-containing analogs exhibit longer half-lives (t₁/₂ > 4 h) in hepatic microsomes than non-piperazine derivatives .
  • Thermal Stability : Melting points for oxadiazole derivatives range from 253–255°C , higher than triazole or imidazole analogs, suggesting stronger crystal lattice interactions .

Q & A

Q. How to address discrepancies between in vitro and in silico binding affinity data?

  • Answer:
  • Re-evaluate Force Fields: Adjust parameters in docking software (e.g., GROMACS) to better mimic physiological conditions.
  • Experimental Validation: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants directly.
  • Example: A docking score of −9.2 kcal/mol may correlate with an experimental Kd of 120 nM, but discrepancies arise if solvation effects are neglected .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.